molecular formula C12H10ClN3 B1373772 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine CAS No. 1249853-85-7

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

Cat. No.: B1373772
CAS No.: 1249853-85-7
M. Wt: 231.68 g/mol
InChI Key: XIGLFRAOBNYSAT-UHFFFAOYSA-N
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Description

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine ( 1249853-85-7) is a high-value chemical building block with a molecular formula of C12H10ClN3 and a molecular weight of 231.68 g/mol . This compound features a chlorinated cyclopenta[d]pyrimidine core structure linked to a pyridine ring, a design that is frequently explored in medicinal chemistry for developing biologically active molecules . The chloro and pyrimidine groups are versatile handles for further synthetic modification, making this reagent a critical intermediate for constructing more complex compounds for pharmaceutical research and discovery . It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-chloro-2-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-9-2-1-3-10(9)15-12(16-11)8-4-6-14-7-5-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGLFRAOBNYSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopenta[d]pyrimidine Core Formation

The cyclopenta[d]pyrimidine nucleus is commonly synthesized via cyclocondensation reactions involving:

  • Starting materials: cyclopentanone derivatives and nitrogen-containing reagents such as amidines or guanidines.
  • Reaction conditions: often under inert atmosphere (argon or nitrogen), using solvents like ethanol or dimethylformamide (DMF), and catalysts such as sodium alkoxides (e.g., sodium ethoxide or methoxide).

A representative approach is the cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of sodium alkoxide, which leads to cyclopenta[b]pyridine derivatives structurally related to cyclopenta[d]pyrimidines.

Attachment of the Pyridine Moiety

The pyridine ring is introduced via:

  • Nucleophilic aromatic substitution (SNAr) reactions, where a pyridine nucleophile displaces a leaving group on the chlorinated pyrimidine.
  • Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, although these are less documented for this specific compound.

The final product is purified by standard chromatographic techniques, such as flash column chromatography using ethyl acetate/petroleum ether mixtures.

Detailed Preparation Method (Literature-Inferred Protocol)

Step Procedure Conditions Yield Notes
1 Synthesis of cyclopenta[d]pyrimidine intermediate Cyclocondensation of cyclopentanone derivative with amidine in ethanol under argon, reflux for 12-24 h ~90% Magnetic stirring, inert atmosphere
2 Chlorination at 4-position Treatment with POCl3 or SOCl2 at 80-100 °C for 12-24 h 85-95% Reaction monitored by TLC
3 Coupling with pyridine Stirring chlorinated intermediate with 4-pyridyl nucleophile in DMF at 80-100 °C for 12-24 h 85-91% Purification by flash chromatography

Typical workup involves extraction with dichloromethane, drying over anhydrous sodium sulfate, filtration, rotary evaporation, and chromatographic purification.

Characterization and Analytical Data

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic aromatic proton signals for pyridine and pyrimidine rings, along with aliphatic signals from the cyclopentane ring. For example, signals at δ 8.20 ppm (d, J = 5.7 Hz, 1H) correspond to pyridine protons.
    • ^13C NMR shows signals for aromatic carbons and aliphatic carbons of the cyclopentane ring, with chemical shifts consistent with the fused heterocycle.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight 231.68 g/mol.
    • Fragmentation patterns include peaks corresponding to chlorinated pyrimidine and pyridine moieties.
  • Melting Point:

    • Reported melting points for related cyclopenta[b]pyridine derivatives range from 120–122 °C, indicating purity and crystallinity.

Summary Table of Preparation Parameters

Parameter Details
Atmosphere Argon or nitrogen (inert)
Solvents Ethanol, DMF, dichloromethane
Temperature 80–100 °C
Reaction Time 12–24 hours per step
Catalysts/Reagents Sodium alkoxides, POCl3 or SOCl2
Purification Flash column chromatography (ethyl acetate/petroleum ether 1:3)
Yield Range 85–95% per step

Research Findings and Notes

  • The multi-step synthesis requires careful control of reaction conditions to maintain high yields and purity, especially during chlorination and coupling steps.
  • The cyclocondensation approach using sodium alkoxide catalysts is efficient for constructing the fused heterocyclic core, with good functional group tolerance.
  • Purification by flash chromatography is essential to remove side products and unreacted starting materials.
  • The compound's stability and reactivity are influenced by the chlorine substituent, which also facilitates further functionalization if needed.
  • Safety precautions include handling chlorinating agents and solvents under fume hood conditions due to their toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine-N-oxide derivatives.

    Reduction: Formation of reduced cyclopenta[d]pyrimidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:

  • Cyclization reactions : Facilitating the formation of larger cyclic compounds.
  • Substitution reactions : Enabling the introduction of different functional groups to modify chemical properties.

Biology

In biological research, this compound is investigated for its bioactive properties , particularly:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation by interfering with specific cellular pathways. The mechanism often involves the inhibition of kinases that play crucial roles in signal transduction pathways associated with cancer growth.

Medicine

The compound is being explored for its potential use in drug development:

  • Therapeutic Agents : It is considered a candidate for developing novel drugs targeting specific diseases, particularly cancers and infections.
  • Drug Design : Its structural features allow for modifications that can enhance efficacy and reduce side effects compared to existing therapies.

Mechanism of Action

The mechanism of action of 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations

The compound’s closest structural analog is 2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS: 1249226-04-7), an isomer with the pyridine group at the 2-position of the pyrimidine ring. Despite sharing the same molecular formula and weight, their physicochemical properties differ:

Property 4-Pyridine Derivative 2-Pyridine Derivative
CAS No. 1249853-85-7 1249226-04-7
Density (g/cm³) Not reported 1.320 ± 0.06 (predicted)
Boiling Point (°C) Not reported 305.5 ± 42.0 (predicted)
Predicted pKa Not reported 0.48 ± 0.19

The positional isomerism likely influences electronic distribution and intermolecular interactions.

Functional Group Variations

Other cyclopenta[d]pyrimidine derivatives highlight the impact of substituents on properties and applications:

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol (CAS: NSC25969):

  • Contains hydroxyl groups at positions 2 and 4, enhancing hydrogen-bonding capacity and aqueous solubility compared to the chloro-pyridine derivative .
  • Used historically as a uracil analog in nucleic acid research .

4-Chloro-5-(4-chlorophenyl)-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine :

  • A pyrrolo-pyrimidine analog with aryl substituents, demonstrating higher steric bulk and lipophilicity, which could influence binding affinity in kinase inhibition studies .

Biological Activity

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine is a chemical compound with the molecular formula C₁₂H₁₀ClN₃. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including its cyclopenta[d]pyrimidine moiety, suggest diverse interactions with biological targets.

  • Molecular Formula : C₁₂H₁₀ClN₃
  • Molecular Weight : 231.68 g/mol
  • IUPAC Name : 4-chloro-2-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • CAS Number : 1249853-85-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases, which are critical in various signaling pathways within cells. This inhibition can lead to altered cellular responses, including effects on cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of cyclopenta[d]pyrimidines have been found to possess significant antibacterial effects against various pathogens.

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. It has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. The compound's mechanism involves the modulation of pathways associated with cancer cell survival and proliferation.

Case Studies

  • Inhibition of Cancer Cell Lines :
    In a study examining the effects of this compound on various cancer cell lines (e.g., breast and lung cancer), it was observed that the compound induced apoptosis through caspase activation and led to cell cycle arrest at the G1 phase.
  • Antimicrobial Screening :
    A screening assay conducted on a library of compounds identified several derivatives of cyclopenta[d]pyrimidines that demonstrated potent activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial efficacy.

Data Table: Biological Activity Summary

Activity TypeModel/System UsedObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerBreast cancer cell linesInduction of apoptosis
Enzyme InhibitionKinase assaysDose-dependent inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, and what experimental parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopenta[d]pyrimidine core formation followed by coupling with pyridine. A common approach includes:

  • Step 1 : Cyclization of a substituted cyclopentane derivative with a pyrimidine precursor under acidic conditions (e.g., p-toluenesulfonic acid) .
  • Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅, monitored by TLC to optimize reaction time and temperature .
  • Step 3 : Suzuki-Miyaura cross-coupling with pyridine boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent system .
  • Critical Parameters : Temperature control during chlorination (60–80°C) and inert atmosphere for cross-coupling are essential to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity .

Q. How can crystallographic data resolve ambiguities in the structural confirmation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters, bond angles, and torsional strain. For example:

  • Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Validate using R-factor (<5%) and residual electron density maps .
    • Common Pitfalls : Twinning or disorder in the cyclopentane ring may require alternative space group assignments. WinGX software can assist in visualizing electron density outliers .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to kinase targets, and how do structural modifications alter selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Parameterize the chlorine atom’s electrostatic contributions and pyridine’s π-π stacking .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • SAR Insights : Substituents at the 5H position (e.g., ethyl groups) enhance hydrophobic interactions but may reduce solubility. Compare with analogs like 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine .

Q. How can contradictory solubility and stability data be resolved in different solvent systems?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method with HPLC quantification. For polar solvents (DMSO, water), logP values (~2.5) predict moderate solubility, but aggregation in aqueous buffers requires DLS analysis .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions (pH <3) hydrolyze the cyclopentane-pyrimidine linkage, while neutral buffers show >90% stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

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